molecular formula C7H5N3O4 B055204 3-hydroxy-7-nitro-1H-benzimidazol-2-one CAS No. 116059-18-8

3-hydroxy-7-nitro-1H-benzimidazol-2-one

Cat. No. B055204
M. Wt: 195.13 g/mol
InChI Key: OFNRAYCVCXGORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-7-nitro-1H-benzimidazol-2-one (HNBI) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a fluorescent molecule that has been used as a probe in various biochemical and physiological studies.

Scientific Research Applications

3-hydroxy-7-nitro-1H-benzimidazol-2-one has been used as a probe in various biochemical and physiological studies. It has been used to study DNA replication, protein-protein interactions, and enzyme activity. 3-hydroxy-7-nitro-1H-benzimidazol-2-one has also been used to study the localization and trafficking of proteins in living cells. In addition, 3-hydroxy-7-nitro-1H-benzimidazol-2-one has been used to study the dynamics of lipid membranes and the interactions between lipids and proteins.

Mechanism Of Action

The mechanism of action of 3-hydroxy-7-nitro-1H-benzimidazol-2-one is based on its ability to bind to specific targets, such as DNA or proteins. 3-hydroxy-7-nitro-1H-benzimidazol-2-one can bind to DNA by intercalation, which involves inserting itself between the base pairs of DNA. 3-hydroxy-7-nitro-1H-benzimidazol-2-one can also bind to proteins by forming hydrogen bonds or hydrophobic interactions. The binding of 3-hydroxy-7-nitro-1H-benzimidazol-2-one to DNA or proteins can result in changes in their structure or function.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-hydroxy-7-nitro-1H-benzimidazol-2-one depend on its target and concentration. 3-hydroxy-7-nitro-1H-benzimidazol-2-one has been shown to inhibit DNA replication and transcription by binding to DNA. 3-hydroxy-7-nitro-1H-benzimidazol-2-one has also been shown to inhibit the activity of enzymes, such as topoisomerases and kinases, by binding to their active sites. In addition, 3-hydroxy-7-nitro-1H-benzimidazol-2-one has been shown to affect the structure and function of proteins, such as ion channels and receptors, by binding to them.

Advantages And Limitations For Lab Experiments

The advantages of using 3-hydroxy-7-nitro-1H-benzimidazol-2-one in lab experiments include its high sensitivity, selectivity, and versatility. 3-hydroxy-7-nitro-1H-benzimidazol-2-one can be used to study a wide range of targets, including DNA, proteins, and lipids. 3-hydroxy-7-nitro-1H-benzimidazol-2-one can also be used in live cells and tissues, allowing for the study of dynamic processes. However, the limitations of using 3-hydroxy-7-nitro-1H-benzimidazol-2-one include its potential toxicity, photobleaching, and limited availability.

Future Directions

There are several future directions for the use of 3-hydroxy-7-nitro-1H-benzimidazol-2-one in scientific research. One direction is the development of 3-hydroxy-7-nitro-1H-benzimidazol-2-one-based probes for specific targets, such as cancer cells or pathogens. Another direction is the optimization of 3-hydroxy-7-nitro-1H-benzimidazol-2-one synthesis and purification methods to improve yield and purity. Additionally, the use of 3-hydroxy-7-nitro-1H-benzimidazol-2-one in combination with other probes or imaging techniques, such as fluorescence resonance energy transfer (FRET) or super-resolution microscopy, could lead to new insights into biological processes.

Synthesis Methods

3-hydroxy-7-nitro-1H-benzimidazol-2-one can be synthesized using several methods, including the reaction of 2-nitroaniline with glyoxal in the presence of ammonium acetate, or the reaction of 2-nitroaniline with glyoxal in the presence of ethylenediamine. The yield of 3-hydroxy-7-nitro-1H-benzimidazol-2-one can be improved by using a higher concentration of ammonium acetate or ethylenediamine. The purity of 3-hydroxy-7-nitro-1H-benzimidazol-2-one can be increased by recrystallization from ethanol or acetic acid.

properties

CAS RN

116059-18-8

Product Name

3-hydroxy-7-nitro-1H-benzimidazol-2-one

Molecular Formula

C7H5N3O4

Molecular Weight

195.13 g/mol

IUPAC Name

3-hydroxy-7-nitro-1H-benzimidazol-2-one

InChI

InChI=1S/C7H5N3O4/c11-7-8-6-4(9(7)12)2-1-3-5(6)10(13)14/h1-3,12H,(H,8,11)

InChI Key

OFNRAYCVCXGORV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)N2O

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)N2O

synonyms

2H-Benzimidazol-2-one,1,3-dihydro-1-hydroxy-4-nitro-(9CI)

Origin of Product

United States

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